2'-Hydroxyaucuparin

Beschreibung

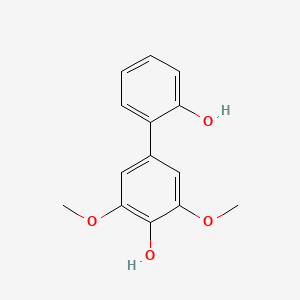

2'-Hydroxyaucuparin (C₁₄H₁₃O₄) is a biphenyl phytoalexin produced by plants in the Maloideae subfamily, such as Sorbus pohuashanensis, in response to biotic stress. It is characterized by a hydroxyl group at the 2′-position of the biphenyl scaffold and two methoxy groups at the 3- and 5-positions (Fig. 1) . This compound is synthesized de novo upon yeast extract (YE) induction, with its content peaking at 30 h post-treatment (422.75 μg·g⁻¹) . Its glycoside, 2′-Hydroxyaucuparin 2′-O-β-d-glucopyranoside, forms via glycosyltransferase activity and accumulates later (peak at 42 h, 1759.10 μg·g⁻¹) .

Eigenschaften

CAS-Nummer |

98211-57-5 |

|---|---|

Molekularformel |

C14H14O4 |

Molekulargewicht |

246.26 g/mol |

IUPAC-Name |

4-(2-hydroxyphenyl)-2,6-dimethoxyphenol |

InChI |

InChI=1S/C14H14O4/c1-17-12-7-9(8-13(18-2)14(12)16)10-5-3-4-6-11(10)15/h3-8,15-16H,1-2H3 |

InChI-Schlüssel |

CBRMMSPVRYLGMR-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=CC(=C1O)OC)C2=CC=CC=C2O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Hydroxyaucuparin typically involves the use of yeast extract to induce the formation of biphenyl phytoalexins in cell suspension cultures of Sorbus pohuashanensis . The process involves treating the cell cultures with yeast extract, which triggers the production of 2’-Hydroxyaucuparin and its glycosides. The content of 2’-Hydroxyaucuparin reaches its peak at around 30 hours after treatment .

Industrial Production Methods: Currently, there are no well-documented industrial production methods for 2’-Hydroxyaucuparin. The compound is primarily studied and produced in laboratory settings using cell suspension cultures and yeast extract treatments .

Analyse Chemischer Reaktionen

Types of Reactions: 2’-Hydroxyaucuparin undergoes various chemical reactions, including oxidation, reduction, and glycosylation. The compound can be converted to its glycoside form, 2’-Hydroxyaucuparin 2’-O-β-d-glucopyranoside, through the action of glycosyltransferase enzymes .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH₄) are typically employed.

Glycosylation: Glycosyltransferase enzymes facilitate the addition of glucose moieties to 2’-Hydroxyaucuparin.

Major Products:

Oxidation: Oxidized derivatives of 2’-Hydroxyaucuparin.

Reduction: Reduced forms of the compound.

Glycosylation: 2’-Hydroxyaucuparin 2’-O-β-d-glucopyranoside.

Wissenschaftliche Forschungsanwendungen

2’-Hydroxyaucuparin has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Wirkmechanismus

2’-Hydroxyaucuparin exerts its effects primarily through its antimicrobial properties. The compound disrupts the cell membranes of pathogens, leading to their death. It also interferes with the metabolic processes of the pathogens, inhibiting their growth and proliferation . The molecular targets and pathways involved include the disruption of cell wall integrity and inhibition of essential enzymes in the pathogens .

Vergleich Mit ähnlichen Verbindungen

Noraucuparin (4,5-Dihydroxy-3-Methoxybiphenyl)

- Structure: Noraucuparin (C₁₃H₁₁O₃) lacks the 5-methoxy group present in 2'-Hydroxyaucuparin and has hydroxyls at positions 4 and 5 .

- Biosynthesis : Acts upstream in the biphenyl pathway. Generated from 3-hydroxy-5-methoxybiphenyl via biphenyl 4-hydroxylase (B4H) .

- Accumulation : Peaks earlier (18 h, 225.76 μg·g⁻¹) than this compound, suggesting sequential biosynthesis .

- Glycoside: Noraucuparin 5-O-β-d-glucopyranoside forms via glycosylation at the 5-hydroxy group .

Aucuparin (3,5-Dimethoxybiphenyl)

Dibenzofurans (e.g., Eriobofuran)

- Structure : Dibenzofurans arise from 2′-hydroxylated biphenyls like this compound via intramolecular cyclization .

- Role : Proposed as terminal metabolites in stress response pathways .

Accumulation Kinetics Under Stress

Table 1: Time-Dependent Accumulation of Biphenyls in YE-Treated S. pohuashanensis

| Compound | Peak Time (h) | Peak Content (μg·g⁻¹) | Glycoside Peak Time (h) | Glycoside Content (μg·g⁻¹) |

|---|---|---|---|---|

| Noraucuparin | 18 | 225.76 | 24 | 41.60 |

| This compound | 30 | 422.75 | 42 | 1759.10 |

Data reveal that this compound accumulates later and at higher concentrations than Noraucuparin, reflecting its role in sustained defense .

Analytical and Bioactivity Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.